Cas no 959100-04-0 (1-(2,6-Dimethyl-4-propoxyphenyl)ethanone)

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone
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- Inchi: 1S/C13H18O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8H,5-6H2,1-4H3
- InChI Key: NHWDECWOIIGJLF-UHFFFAOYSA-N
- SMILES: O(CCC)C1C=C(C)C(C(C)=O)=C(C)C=1
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621045-1g |
1-(2,6-Dimethyl-4-propoxyphenyl)ethan-1-one |
959100-04-0 | 98% | 1g |
¥5493.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621045-5g |
1-(2,6-Dimethyl-4-propoxyphenyl)ethan-1-one |
959100-04-0 | 98% | 5g |
¥15997.00 | 2024-04-23 |
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone
1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone: A Comprehensive Overview
1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone, also known by its CAS registry number CAS No. 959100-04-0, is a versatile organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic ketones and is widely recognized for its role in various industries, including pharmaceuticals, agrochemicals, and fine chemicals. The molecule consists of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a propoxy group at the 4 position, and an acetyl group attached to the phenyl ring. This combination of substituents imparts distinctive chemical properties to the compound, making it a valuable intermediate in synthetic chemistry.
The synthesis of 1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone typically involves multi-step processes, often starting from aromatic alcohols or aldehydes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the phenyl-acetyl linkage with high precision. These methods not only enhance yield but also minimize by-products, aligning with current green chemistry principles.
In terms of applications, 1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone serves as an intermediate in the production of bioactive compounds. Its structure is particularly useful in drug discovery programs targeting various therapeutic areas such as oncology and inflammation. Recent studies have highlighted its potential as a lead compound in developing novel kinase inhibitors. Additionally, the compound's ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, further underscoring its importance in modern organic chemistry.
The physical properties of 1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone are well-documented. It has a melting point of approximately 78°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various solvent systems commonly employed in chemical synthesis.
From an environmental perspective, understanding the fate and behavior of CAS No. 959100-04-0 is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions. Findings indicate that the compound undergoes microbial degradation through oxidative cleavage of the propoxy group and hydrolysis of the ketone moiety. These studies contribute to risk assessment efforts aimed at ensuring safe handling and disposal practices.
In conclusion, 1-(2,6-Dimethyl-4-Propoxyphenyl)Ethanone, identified by its CAS number CAS No. 959100-04-0, stands out as a significant molecule in contemporary chemical research and industry. Its unique structure enables diverse applications across multiple sectors while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methodologies and environmental science progress, this compound will likely remain a focal point for innovation in organic chemistry.
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